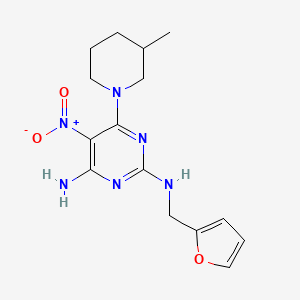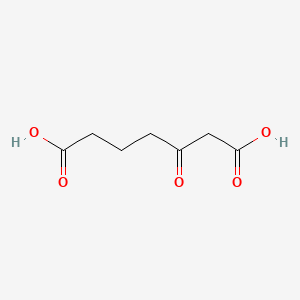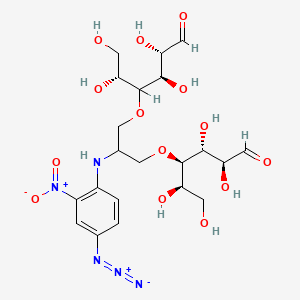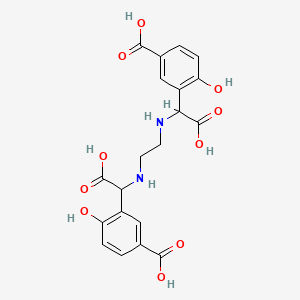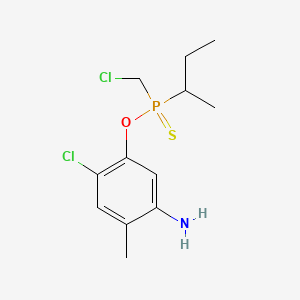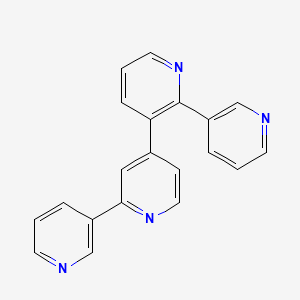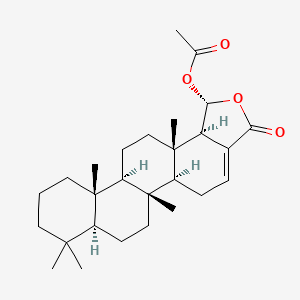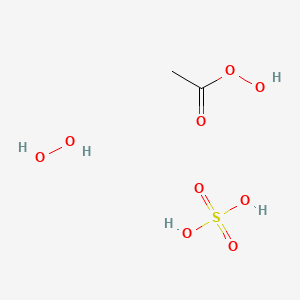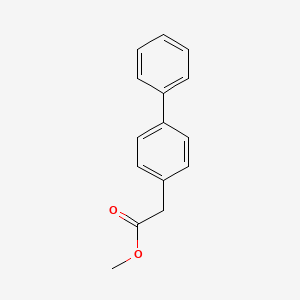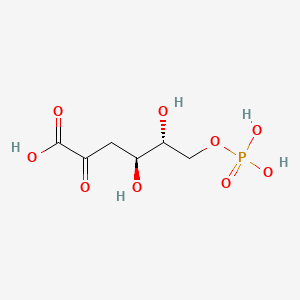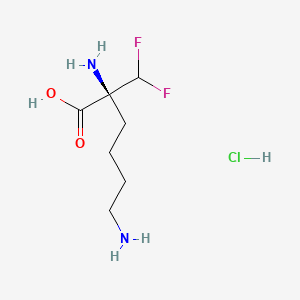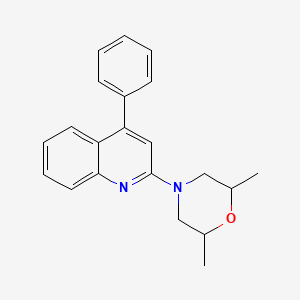
2,6-Dimethyl-4-(4-phenyl-2-quinolinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-4-(4-phenyl-2-quinolinyl)morpholine is a member of quinolines.
Scientific Research Applications
Fungicidal Activity
- Chemoenzymic Synthesis and Fungicidal Activity : This study discusses the preparation of optically pure stereoisomers of a new broad-spectrum morpholine fungicide derivative, showing in vitro and in vivo fungicidal activity against various fungi (Bianchi et al., 1992).
Photophysics and Biomolecular Binding
- Photophysics and Biomolecular Binding : A work on new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl) quinolines, synthesized via Buchwald–Hartwig amination, explores photophysical properties and strong interactions with ct-DNA, which could be useful for biomedical applications (Bonacorso et al., 2018).
Electrochemical Methods in Synthesis
- Electrochemical Synthesis : Another study demonstrates the electrochemical synthesis of a quinolinyl-morpholine compound, providing insights into the electrochemical properties and potential applications in material science (Kumari & Sharma, 2011).
Antifungal Agents
- Broad-Spectrum Antifungal Agents : Research has identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, showing potential for therapeutic applications (Bardiot et al., 2015).
Antituberculosis Activity
- Antituberculosis Activity : A study on new quinoline derivatives demonstrates their significant antituberculosis activity, indicating their potential in the treatment of tuberculosis (Omel’kov et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Research on novel quinoline derivatives, including morpholinyl-quinolines, shows their effectiveness as corrosion inhibitors for mild steel in acidic mediums, which could be significant for industrial applications (Singh et al., 2016).
Structural Chemistry
- Structural Chemistry and X-Ray Analysis : The study of an amide-appended chloromercurated derivative of 2-phenylquinoline, which includes morpholine elements, provides insights into structural chemistry and potential applications in material science (Lin et al., 2015).
DNA-Dependent Protein Kinase Inhibition
- Inhibitors of DNA-Dependent Protein Kinase : Quinoline derivatives including morpholine are studied as potential inhibitors of DNA-dependent protein kinase, indicating their significance in cancer research and treatment (Barbeau et al., 2007).
Properties
Molecular Formula |
C21H22N2O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-(4-phenylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-12-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
UZXIGSNSCQTFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)
